molecular formula C11H11N3S B562545 3-(1,3-Benzothiazol-2-ylmethylamino)propanenitrile CAS No. 104345-00-8

3-(1,3-Benzothiazol-2-ylmethylamino)propanenitrile

Cat. No.: B562545
CAS No.: 104345-00-8
M. Wt: 217.29
InChI Key: GVHDAEZAGOSYEM-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylmethylamino)propanenitrile is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-ylmethylamino)propanenitrile typically involves the reaction of 2-aminobenzothiazole with a suitable alkylating agent. One common method involves the use of 3-bromopropanenitrile as the alkylating agent. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-ylmethylamino)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-ylmethylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a distinct set of biological targets. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

104345-00-8

Molecular Formula

C11H11N3S

Molecular Weight

217.29

IUPAC Name

3-(1,3-benzothiazol-2-ylmethylamino)propanenitrile

InChI

InChI=1S/C11H11N3S/c12-6-3-7-13-8-11-14-9-4-1-2-5-10(9)15-11/h1-2,4-5,13H,3,7-8H2

InChI Key

GVHDAEZAGOSYEM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)CNCCC#N

Synonyms

Propanenitrile, 3-(2-benzothiazolylmethylamino)- (9CI)

Origin of Product

United States

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